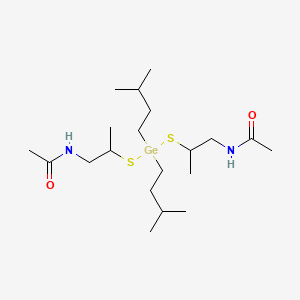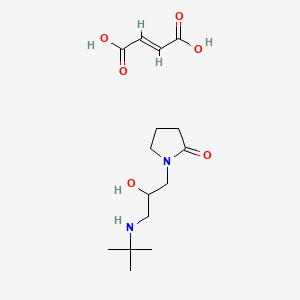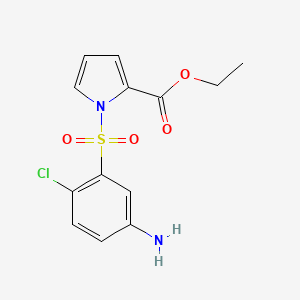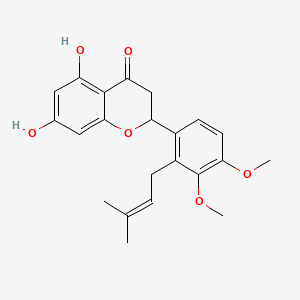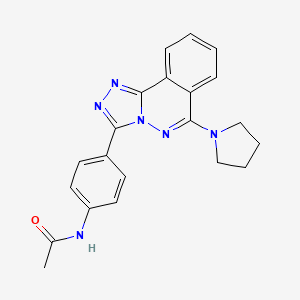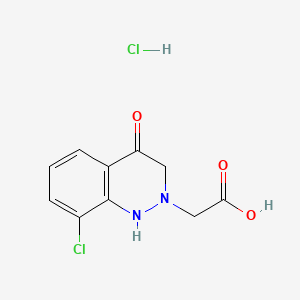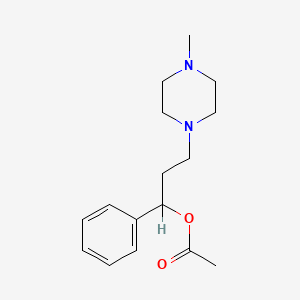
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazoloquinazoline intermediates, followed by azo coupling and sulphonation reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-((4-(benzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one
- 3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)-2-methylquinazoline-9(1H)-one
Uniqueness
The uniqueness of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative lies in its specific structural features, such as the presence of both benzothiazole and pyrazoloquinazoline moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
84930-04-1 |
|---|---|
Fórmula molecular |
C30H26N8O4S2 |
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
2-methyl-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]-8-[(5-methyl-1H-imidazol-3-ium-2-yl)methoxysulfonyl]-1,2-dihydropyrazolo[5,1-b]quinazolin-9-olate |
InChI |
InChI=1S/C30H26N8O4S2/c1-16-7-12-21-23(13-16)43-29(34-21)19-8-10-20(11-9-19)35-36-27-18(3)37-38-28(27)33-22-5-4-6-24(26(22)30(38)39)44(40,41)42-15-25-31-14-17(2)32-25/h4-14,18,37,39H,15H2,1-3H3,(H,31,32) |
Clave InChI |
RNLSMFVCCBVWOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C2N=C3C=CC=C(C3=C(N2N1)[O-])S(=O)(=O)OCC4=[NH+]C=C(N4)C)N=NC5=CC=C(C=C5)C6=NC7=C(S6)C=C(C=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


